6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(trifluoromethyl)benzoate
Description
Properties
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O4S/c1-23-7-6-22-17(23)28-10-11-8-14(24)15(9-26-11)27-16(25)12-4-2-3-5-13(12)18(19,20)21/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZXTCDBHQZNJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(trifluoromethyl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by the formation of the pyran ring, and finally the introduction of the benzoate group. Key reagents and conditions include:
Imidazole Derivative Synthesis: The imidazole ring can be synthesized using a cyclization reaction involving glyoxal and ammonia.
Pyran Ring Formation: The pyran ring is typically formed through a condensation reaction involving an aldehyde and a ketone under acidic or basic conditions.
Benzoate Group Introduction: The final step involves the esterification of the pyran derivative with 2-(trifluoromethyl)benzoic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the imidazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyran ring can be reduced to form alcohols.
Substitution: The trifluoromethyl group in the benzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Substituted Benzoates: Formed from nucleophilic substitution reactions.
Scientific Research Applications
6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(trifluoromethyl)benzoate has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The imidazole moiety can interact with enzymes or receptors, potentially inhibiting or activating their function . The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features
- Pyran-4-one vs. Benzimidazole/Triazine Cores: The pyran-4-one ring in the target compound contrasts with benzimidazole (e.g., compounds in ) or triazine cores (e.g., metsulfuron methyl ester in ). Trifluoromethyl Benzoate Ester: Shared with pesticidal compounds like triflusulfuron methyl ester (), this group likely enhances resistance to hydrolysis and improves membrane permeability .
Substituent Effects
- Sulfanyl vs. Sulfinyl/Sulfonyl Groups :
- Imidazole vs. Triazole/Triazine Substituents :
Comparative Data Table
Biological Activity
The compound 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(trifluoromethyl)benzoate is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from readily available precursors. The key steps may include the formation of the pyran ring and subsequent functionalization with the imidazole and benzoate moieties. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
Biological Activity
The biological activity of this compound can be categorized into several areas:
Antimicrobial Activity
Recent studies have indicated that compounds bearing imidazole and pyran structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Properties
Research has highlighted the potential anticancer activity of imidazole derivatives. For example, compounds with similar scaffolds have been reported to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The specific pathways involved often include the modulation of signaling pathways such as PI3K/Akt and MAPK.
Enzyme Inhibition
The compound may also exhibit enzyme inhibitory activity. Studies on related compounds indicate that they can act as inhibitors of key enzymes involved in cancer metabolism or inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammatory responses and tumor growth.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the imidazole and pyran rings significantly influence biological activity. For instance:
- Substitution Patterns : The presence of electron-withdrawing groups like trifluoromethyl enhances potency by increasing lipophilicity.
- Linker Variations : Altering the length or nature of the linker between the imidazole and pyran can affect binding affinity to biological targets.
Case Studies
Several case studies illustrate the biological efficacy of compounds related to This compound :
- Antimicrobial Efficacy : A study demonstrated that a structurally similar compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli.
- Anticancer Activity : In vitro assays showed that a related compound reduced the viability of breast cancer cells by 50% at a concentration of 10 µM after 48 hours.
- Enzyme Inhibition : A derivative was found to inhibit COX enzymes with an IC50 value of 0.5 µM, indicating strong potential for anti-inflammatory applications.
Q & A
Basic: What are the standard synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step pathways, including:
- Stepwise functionalization : Reacting imidazole-thiol derivatives with pyranone intermediates, followed by esterification with 2-(trifluoromethyl)benzoic acid derivatives. Key intermediates may include (1-methyl-1H-imidazol-2-yl)sulfanyl-methyl precursors .
- Purification : Column chromatography (e.g., silica gel with hexane/EtOAc gradients) or recrystallization to isolate the final product .
- Critical controls : Monitoring reaction progress via TLC and optimizing temperature (e.g., 0°C for sulfonylation steps) to suppress side reactions .
Basic: Which spectroscopic and analytical methods are used for structural characterization?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the imidazole and pyranone moieties. For example, the trifluoromethyl group in the benzoate moiety shows distinct 19F NMR signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for the sulfanyl-methyl bridge .
- FTIR : Identifies carbonyl stretches (e.g., 4-oxo-pyran at ~1700 cm⁻¹) and sulfur-related vibrations .
Advanced: How can computational methods (e.g., DFT) elucidate reaction mechanisms or regioselectivity in its synthesis?
- DFT studies : Calculate energy barriers for key steps, such as sulfanyl-methyl bond formation or esterification. For example, used DFT to analyze bond angles and transition states in similar triazole-imidazole systems .
- Regioselectivity prediction : Molecular orbital analysis (e.g., HOMO-LUMO interactions) determines preferential attack sites during heterocyclic functionalization .
Advanced: How can researchers resolve contradictions in stability data under varying pH or temperature conditions?
- Controlled degradation studies :
- pH stability : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC. Adjust protocols based on observed hydrolysis of the ester or sulfanyl bonds .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Cooling systems (e.g., continuous cooling at 4°C) may stabilize labile intermediates during synthesis .
Advanced: What strategies optimize regioselectivity in derivatives of this compound?
- Directing groups : Introduce temporary protecting groups (e.g., tert-butoxycarbonyl) on the imidazole ring to steer sulfanyl-methylation to the desired position .
- Catalyst screening : Test palladium or copper catalysts for cross-coupling reactions involving the trifluoromethyl-benzoate moiety .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of sulfur-containing intermediates .
Basic: What are the solubility properties of this compound, and how are they experimentally assessed?
- Solubility profiling :
Advanced: How can molecular docking or MD simulations model its interactions with biological targets?
- Docking protocols :
- Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) by aligning the trifluoromethyl-benzoate group in hydrophobic pockets .
- Analyze hydrogen bonding between the pyranone carbonyl and active-site residues .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-target complexes, focusing on sulfanyl-methyl bridge flexibility .
Advanced: How do structural modifications (e.g., replacing trifluoromethyl with other groups) impact bioactivity?
- SAR studies :
- Synthesize analogs with –CF3 replaced by –Cl, –CH3, or –OCH3.
- Compare IC50 values in enzyme inhibition assays (e.g., kinase or protease targets) to identify critical substituents .
Basic: What are the recommended storage conditions to prevent degradation?
- Storage : Under inert atmosphere (argon) at –20°C, away from light and moisture. Use amber vials to minimize photodegradation of the pyranone ring .
Advanced: How can researchers validate purity and identity in batches with inconsistent spectral data?
- Orthogonal validation :
- Combine HPLC (for purity) with 2D NMR (e.g., HSQC, HMBC) to confirm connectivity in ambiguous cases .
- Elemental analysis (C, H, N, S) quantifies deviations from theoretical composition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
